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# Olodanrigan Toxicity and Hepatotoxicity Studies: Technical Support Center

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Compound of Interest					
Compound Name:	rac-Olodanrigan				
Cat. No.:	B15570443	Get Quote			

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the toxicity and hepatotoxicity of Olodanrigan (EMA401). The content is presented in a question-and-answer format to directly address potential issues and questions that may arise during experimentation.

#### Frequently Asked Questions (FAQs)

Q1: What is the known toxicity profile of Olodanrigan?

A1: Olodanrigan, a selective angiotensin II type 2 receptor (AT2R) antagonist, showed a good safety profile in Phase II clinical trials for neuropathic pain.[1][2] However, its clinical development was terminated due to findings of liver toxicity in a long-term preclinical study.[1] [3]

Q2: In which species was the hepatotoxicity of Olodanrigan observed?

A2: The hepatotoxicity of Olodanrigan was observed in cynomolgus monkeys during a 39-week preclinical toxicity study.[3][4] This adverse effect was not seen in the shorter-term Phase II human clinical trials.[5]

Q3: What were the specific liver findings in the preclinical toxicity study?

A3: The specific details of the histopathological findings in the livers of the cynomolgus monkeys have not been made publicly available. The findings were described as "unexpected"



adverse histopathologic findings."[3]

Q4: Was there a dose-dependent relationship established for Olodanrigan-induced hepatotoxicity?

A4: While it is a standard practice in toxicology studies to evaluate dose-dependency, the publicly available information does not specify the exact doses that led to hepatotoxicity in the monkey study.

Q5: What is the hypothesized mechanism of Olodanrigan-induced hepatotoxicity?

A5: A plausible, though not definitively confirmed, mechanism for Olodanrigan-induced hepatotoxicity is the formation of an acyl glucuronide metabolite.[1] This reactive metabolite could potentially form covalent adducts with liver proteins, which may then act as haptens, triggering an immune-mediated liver injury.[1]

#### **Troubleshooting Guide**

Issue 1: Unexpected liver enzyme elevations in animal models during in-vivo studies.

- Possible Cause: The animal model being used might be particularly sensitive to Olodanrigan, similar to the cynomolgus monkeys in the preclinical study.
- Troubleshooting Steps:
  - Confirm the finding: Repeat the experiment with a new batch of Olodanrigan to rule out contamination.
  - Establish a dose-response: Test a range of doses to see if the elevation in liver enzymes is dose-dependent.
  - Time-course analysis: Collect samples at multiple time points to understand the onset and progression of the liver enzyme elevation.
  - Histopathology: Conduct a thorough histopathological examination of the liver tissue to characterize the nature of the injury.



 Consider a different species: If the project allows, testing in a different species may provide comparative toxicity data.

Issue 2: Difficulty replicating the analgesic effects of Olodanrigan without observing toxicity.

- Possible Cause: The therapeutic window of Olodanrigan may be narrow in the specific animal model or experimental conditions being used.
- Troubleshooting Steps:
  - Review dosing regimen: Ensure that the dose and frequency of administration are in line with those reported in efficacy studies (e.g., 10 mg/kg orally in rats for analgesia).[6]
  - Monitor for subtle signs of toxicity: In addition to liver enzymes, monitor for other signs of toxicity such as weight loss, changes in behavior, or alterations in other clinical chemistry parameters.
  - Pharmacokinetic analysis: If possible, perform pharmacokinetic studies to determine the drug exposure levels in your model and compare them to available data.

### **Data on Olodanrigan Dosing**



Study Type	Species	Dose(s)	Route of Administration	Observed Effect/Comme nt
Efficacy Study (Neuropathic Pain)	Rat	10 mg/kg	Oral (p.o.)	Significant attenuation of theta power and increase in paw withdrawal latencies.[6]
Phase II Clinical Trial (PHN)	Human	100 mg twice daily	Oral	Superior relief of postherpetic neuralgia compared to placebo.[2]
Terminated Phase IIb Clinical Trials	Human	25 mg and 100 mg twice daily	Oral	Trials were terminated prematurely due to preclinical hepatotoxicity findings.[3][5]
Long-term Toxicity Study	Cynomolgus Monkey	Not publicly disclosed	Not publicly disclosed	Unexpected adverse histopathologic findings in the liver after 39 weeks.[3][4]

## **Experimental Protocols**

Sub-chronic Oral Toxicity Study in a Non-Rodent Species (General Protocol)

This is a generalized protocol representative of what might be conducted for a small molecule drug like Olodanrigan. The exact protocol used for the pivotal Olodanrigan study is not publicly available.



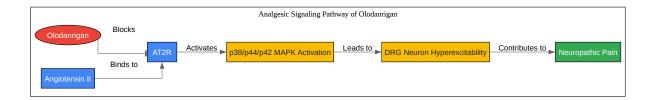
- Test System:
  - Species: Cynomolgus monkey (Macaca fascicularis).
  - Sex: Equal numbers of males and females.
  - Age: Young adults.
  - Housing: Housed in conditions compliant with animal welfare regulations.
- Test Substance and Dosing:
  - Test Substance: Olodanrigan.
  - Vehicle: An appropriate vehicle (e.g., sterile water, methylcellulose solution).
  - Dose Levels: At least three dose levels (low, mid, high) and a vehicle control group. Doses would be selected based on results from acute toxicity and dose-ranging studies.
  - Route of Administration: Oral (e.g., gavage).
  - Dosing Frequency: Daily.
  - Duration: Up to 39 weeks.
- · Observations and Examinations:
  - Clinical Observations: Daily checks for signs of toxicity, morbidity, and mortality.
  - Body Weight: Measured weekly.
  - Food Consumption: Measured weekly.
  - Ophthalmology: Examination prior to the study and at termination.
  - Electrocardiography (ECG): Performed at baseline and at specified intervals.
  - Clinical Pathology: Blood and urine samples collected at baseline and multiple time points during the study for hematology, clinical chemistry (including liver enzymes like ALT, AST,



ALP, and bilirubin), and urinalysis.

- Terminal Procedures:
  - Necropsy: A full gross necropsy performed on all animals.
  - o Organ Weights: Key organs, including the liver, are weighed.
  - Histopathology: A comprehensive set of tissues from all animals is collected, preserved, processed, and examined microscopically by a veterinary pathologist. Special attention is given to the liver.

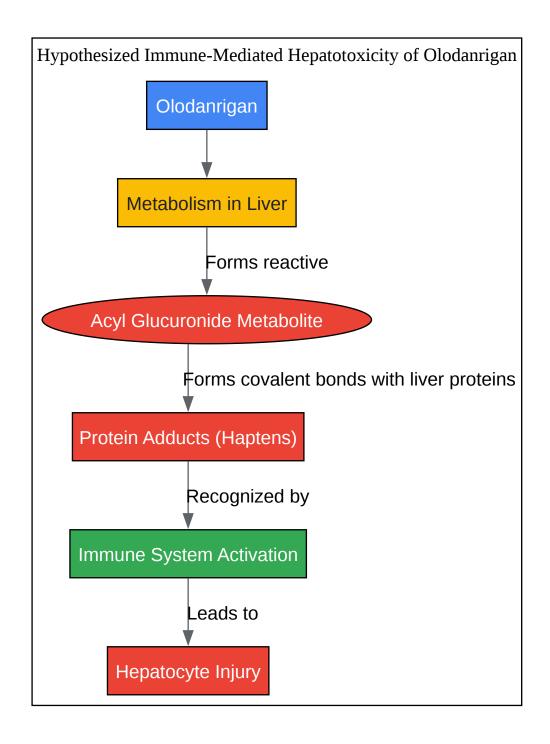
#### **Visualizations**



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Caption: Analgesic mechanism of Olodanrigan.

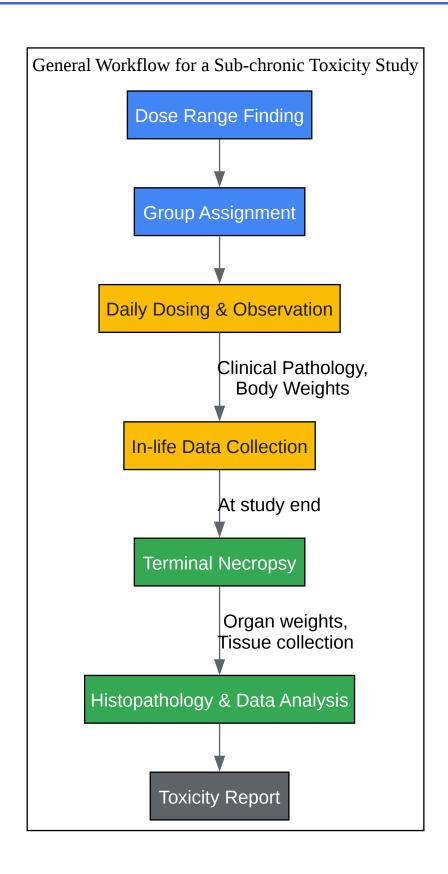




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Caption: Hypothesized pathway of Olodanrigan hepatotoxicity.





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Caption: Workflow for a sub-chronic toxicity study.







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